5-HT2C agonist-3 (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT2C agonist-3 (free base) is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound exhibits antipsychotic drug-like activity and inhibits amphetamine-induced hyperactivity . It has an EC50 value of 24 nM and a Ki value of 78 nM . The 5-HT2C receptor is involved in various neurological functions, including mood regulation, appetite control, and cognition .
Preparation Methods
The synthesis of 5-HT2C agonist-3 (free base) involves the preparation of N-substituted (2-phenylcyclopropyl)methylamines. The synthetic route typically includes the following steps :
Formation of the cyclopropyl ring: This step involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring.
N-alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide to introduce the desired substituent on the nitrogen atom.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-HT2C agonist-3 (free base) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-HT2C agonist-3 (free base) has several scientific research applications, including:
Neuroscience: It is used to study the role of the 5-HT2C receptor in neurological functions such as mood regulation, appetite control, and cognition.
Psychopharmacology: This compound is used to investigate the potential therapeutic effects of 5-HT2C receptor agonists in treating psychiatric disorders such as schizophrenia, depression, and anxiety.
Mechanism of Action
The mechanism of action of 5-HT2C agonist-3 (free base) involves its binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . Upon binding, the compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C-activating G protein-coupled signaling pathway . This results in various physiological effects, including inhibition of amphetamine-induced hyperactivity and modulation of mood and appetite .
Comparison with Similar Compounds
5-HT2C agonist-3 (free base) can be compared with other 5-HT2C receptor agonists, such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Psilocybin: A naturally occurring psychedelic compound that acts as a 5-HT2A and 5-HT2C receptor agonist.
The uniqueness of 5-HT2C agonist-3 (free base) lies in its high selectivity for the 5-HT2C receptor and its potential antipsychotic effects .
Properties
Molecular Formula |
C19H22FNO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1 |
InChI Key |
ZTMZRHFENROFGY-ZBFHGGJFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.